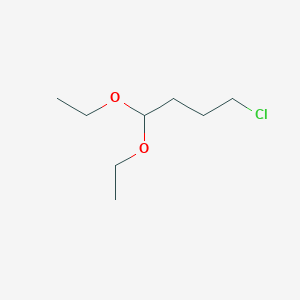

4-Chlorobutyraldehyde diethyl acetal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96467. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1,1-diethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGRHRMHOUWCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294410 | |

| Record name | 4-Chlorobutanal diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6139-83-9 | |

| Record name | 4-Chlorobutyraldehyde diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6139-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 96467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006139839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6139-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutanal diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobutyraldehyde diethyl acetal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22AV7T3NYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobutyraldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobutyraldehyde diethyl acetal, also known as 4-chloro-1,1-diethoxybutane, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its stable acetal group serves as a protecting group for the reactive aldehyde functionality, allowing for selective chemical transformations at other parts of the molecule. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its critical role in the synthesis of various therapeutic agents, including triptans and Fendiline derivatives.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1][2] It is soluble in organic solvents.[1] The following tables summarize its key quantitative data.

Table 1: General Properties

| Property | Value | Reference(s) |

| CAS Number | 6139-83-9 | [1][3] |

| Molecular Formula | C₈H₁₇ClO₂ | [1][3] |

| Molecular Weight | 180.67 g/mol | [4][5] |

| IUPAC Name | 4-chloro-1,1-diethoxybutane | [6] |

| Synonyms | 4-Chloro Butanal Diethyl Acetal, 4-Chloro Butyraldehyde Diethyl Acetal, 4-Chloro-1,1-Diethoxy Butane, γ-Chlorobutyraldehyde diethyl acetal | [2][3] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 208.6 °C (at 760 mmHg) | [1] |

| 92 °C (at 20 mmHg) | [7][8] | |

| 45-50 °C (at 1 mmHg) | [1] | |

| Density | 0.976 g/cm³ | [1] |

| Refractive Index | 1.4260 - 1.4300 | [1][8] |

| Flash Point | 51.1 °C | [1][8] |

| Solubility | Soluble in organic solvents | [1] |

Table 3: Spectral Data

| Technique | Description | Reference(s) |

| ¹H-NMR | Spectra available for structure confirmation. | [5] |

| ¹³C-NMR | Spectra available for structure confirmation. | [5][6] |

| Infrared (IR) Spectroscopy | ATR-IR spectra have been recorded. | [6] |

| Mass Spectrometry (MS) | Mass spectral data is available for identification. | [5] |

Synthesis of this compound

The most commonly cited synthesis of this compound involves the reaction of a halo-enol ester with an alcohol in the presence of an acid catalyst. An alternative method starting from 4-chlorobutyraldehyde has also been described.

From 4-Chloro-1-acetoxy-1-butene

This method involves the acid-catalyzed acetalization of 4-chloro-1-acetoxy-1-butene with ethanol.

Experimental Protocol:

-

A mixture of 13.7 grams (0.092 mole) of 4-chloro-1-acetoxy-1-butene, 100 ml (1.70 mol) of 95% ethanol, and approximately 5 grams of triethyl orthoformate (to ensure anhydrous conditions) is prepared.[1]

-

To this mixture, 1.40 g of Amberlyst 15 catalyst is added.[1]

-

The reaction mixture is stirred under reflux for 5 hours.[1]

-

The completion of the reaction is monitored by gas chromatography (GC) analysis.[1]

-

Upon completion, the mixture is worked up and the product is purified by distillation.[1]

-

This procedure typically affords 10.82 g (a 65% yield) of this compound with a boiling point of 45-50 °C at 1 mmHg.[1]

-

The structure of the purified product is confirmed by Nuclear Magnetic Resonance (NMR) analysis.[1]

From 4-Chlorobutyraldehyde

An alternative process involves the direct acetalization of 4-chlorobutyraldehyde.

Experimental Protocol:

-

4-chlorobutyraldehyde is reacted with triethyl orthoformate in the presence of ethanol.[9]

-

Tetrabutylammonium bromide is used as a phase transfer catalyst.[9]

-

The reaction is carried out at room temperature.[9]

-

This method is reported to be cost-effective, easy to operate, and environmentally benign, yielding a product with a purity of over 95% by GC.[9]

Applications in Drug Development

This compound is a valuable building block in the synthesis of several important pharmaceutical compounds. The chloro- functionality allows for nucleophilic substitution, while the protected aldehyde can be deprotected and used in subsequent reactions.

Synthesis of Triptans

Triptans are a class of drugs used to treat migraine and cluster headaches. This compound is a key intermediate in the synthesis of several triptans, including Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan.[1][9] The general synthetic strategy involves the Fischer indole synthesis.

A patent describes a process for preparing Sumatriptan where 4-chlorobutanal dimethyl acetal is reacted with 4-hydrazino-N-methylbenzenemethanesulphonamide hydrochloride.[10][11]

Synthesis of Fendiline Derivatives

This compound is also utilized in the preparation of Fendiline derivatives, which have been investigated as KRAS modulators.[1] Fendiline is a calcium channel blocker. The synthesis of its derivatives often involves the alkylation of a suitable amine with an electrophile derived from this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[4] It is also reported to cause skin and serious eye irritation.[6]

Table 4: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Handling Precautions:

-

Handle in a well-ventilated place.[7]

-

Wear suitable protective clothing, including gloves and eye/face protection.[7]

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Ground and bond container and receiving equipment to prevent static discharge.[4]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4]

First-Aid Measures:

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[7]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]

Conclusion

This compound is a versatile and indispensable intermediate in modern organic synthesis, particularly within the pharmaceutical industry. Its unique combination of a protected aldehyde and a reactive alkyl chloride moiety provides a strategic advantage in the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and drug development professionals aiming to leverage this compound in the creation of novel therapeutic agents.

References

- 1. 4-Chlorobutanal diethyl acetal | 6139-83-9 [chemicalbook.com]

- 2. CAS 6139-83-9: this compound [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. dev.klivon.com [dev.klivon.com]

- 6. This compound | C8H17ClO2 | CID 262598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | 6139-83-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]

- 10. WO2001034561A1 - Processes for the preparation of sumatriptan and related compounds - Google Patents [patents.google.com]

- 11. KR100566562B1 - Manufacturing method of sumatriptan - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-chloro-1,1-diethoxybutane: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-1,1-diethoxybutane is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical industry. Its unique structure, featuring a reactive chloro group and a stable diethyl acetal, allows for selective chemical transformations, making it a valuable building block in multi-step syntheses. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and key applications of 4-chloro-1,1-diethoxybutane, with a focus on its role in the preparation of triptan-based drugs for the treatment of migraines. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in a laboratory setting.

Chemical Structure and Identification

4-chloro-1,1-diethoxybutane, also known as 4-chlorobutyraldehyde diethyl acetal, is an organochlorine compound and a protected form of 4-chlorobutanal.[1] The presence of the diethoxy acetal group prevents the aldehyde from undergoing unwanted reactions while allowing for transformations at the chloro-substituted end of the molecule.[2] The acetal can be readily deprotected under acidic conditions when the aldehyde functionality is required.[2]

Molecular Structure:

Chemical Identifiers:

-

IUPAC Name: 4-chloro-1,1-diethoxybutane[3]

-

CAS Number: 6139-83-9[4]

-

Molecular Formula: C₈H₁₇ClO₂[4]

-

Molecular Weight: 180.67 g/mol [4]

-

Synonyms: this compound, 4-Chlorobutanal diethyl acetal, gamma-chlorobutyraldehyde diethyl acetal[3]

Physicochemical Properties

4-chloro-1,1-diethoxybutane is a colorless to pale yellow liquid under standard conditions.[5] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 92 °C at 20 mmHg | |

| Density | 0.976 g/cm³ | |

| Refractive Index | 1.4260-1.4300 | |

| Flash Point | 51.1 °C | |

| Solubility | Slightly soluble in chloroform and methanol. |

Spectroscopic Data

Spectroscopic analysis is essential for the confirmation of the structure and purity of 4-chloro-1,1-diethoxybutane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of 4-chloro-1,1-diethoxybutane exhibits characteristic signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | t | 1H | -CH(OEt)₂ |

| ~3.6 | t | 2H | -CH₂-Cl |

| ~3.5 | q | 4H | -O-CH₂-CH₃ |

| ~1.9 | m | 2H | -CH₂-CH₂-Cl |

| ~1.7 | m | 2H | -CH₂-CH(OEt)₂ |

| ~1.2 | t | 6H | -O-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~102 | -CH(OEt)₂ |

| ~60 | -O-CH₂-CH₃ |

| ~45 | -CH₂-Cl |

| ~32 | -CH₂-CH₂-Cl |

| ~28 | -CH₂-CH(OEt)₂ |

| ~15 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 4-chloro-1,1-diethoxybutane is characterized by the absence of a strong carbonyl (C=O) absorption and the presence of C-O and C-Cl stretching vibrations.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2870 | Strong | C-H stretching (alkyl) |

| 1120-1040 | Strong | C-O stretching (acetal) |

| 750-650 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation of 4-chloro-1,1-diethoxybutane is expected to involve the loss of ethoxy groups and cleavage of the carbon chain.

Predicted Fragmentation Pattern:

| m/z | Fragment |

| 180/182 | [M]⁺ (Molecular ion with chlorine isotopes) |

| 135 | [M - OCH₂CH₃]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 75 | [CH₂=CH(OCH₂CH₃)]⁺ |

Synthesis and Experimental Protocols

Several methods for the synthesis of 4-chloro-1,1-diethoxybutane have been reported. A common approach involves the acetalization of 4-chlorobutanal.[5] However, due to the instability of 4-chlorobutanal, in-situ generation or the use of a stable precursor is often preferred.

Synthesis from 4-chloro-1-acetoxy-1-butene

A detailed experimental protocol for the synthesis of 4-chloro-1,1-diethoxybutane is described below, adapted from a patented procedure.

Experimental Protocol:

-

Materials:

-

4-chloro-1-acetoxy-1-butene

-

95% Ethanol

-

Triethyl orthoformate

-

Amberlyst 15 catalyst

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 13.7 g (0.092 mol) of 4-chloro-1-acetoxy-1-butene, 100 mL (1.70 mol) of 95% ethanol, and approximately 5 g of triethyl orthoformate. The triethyl orthoformate is added to ensure anhydrous conditions.

-

Add 1.40 g of Amberlyst 15 catalyst to the mixture.

-

Heat the mixture to reflux and maintain stirring for 5 hours.

-

Monitor the reaction progress by gas chromatography (GC) until completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is isolated and purified by distillation under reduced pressure.

-

Logical Workflow for the Synthesis of 4-chloro-1,1-diethoxybutane:

Caption: Workflow for the synthesis of 4-chloro-1,1-diethoxybutane.

Applications in Drug Development

The primary application of 4-chloro-1,1-diethoxybutane in the pharmaceutical industry is as a key intermediate in the synthesis of the triptan class of drugs, which are used to treat migraine headaches.[2][5]

Role in the Fischer Indole Synthesis of Triptans

The synthesis of many triptans, such as sumatriptan, involves the Fischer indole synthesis.[6] In this reaction, a phenylhydrazine derivative is reacted with an aldehyde or ketone under acidic conditions to form an indole ring system. 4-chloro-1,1-diethoxybutane serves as a stable and effective precursor to 4-chlorobutanal, the required aldehyde component for the synthesis of the tryptamine side chain.

Experimental Protocol for Triptan Intermediate Synthesis

The following is a general experimental protocol for the Fischer indole synthesis of a triptan precursor using 4-chloro-1,1-diethoxybutane.

Experimental Protocol:

-

Materials:

-

Substituted phenylhydrazine hydrochloride

-

4-chloro-1,1-diethoxybutane

-

Acid catalyst (e.g., sulfuric acid, polyphosphoric acid)

-

Solvent (e.g., ethanol, acetic acid)

-

-

Procedure:

-

Dissolve the substituted phenylhydrazine hydrochloride in the chosen solvent in a reaction flask.

-

Add 4-chloro-1,1-diethoxybutane to the solution.

-

Carefully add the acid catalyst to the reaction mixture. The acetal is hydrolyzed in situ to 4-chlorobutanal.

-

Heat the reaction mixture to the appropriate temperature (typically reflux) and maintain for several hours until the formation of the indole is complete.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and neutralize the acid.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude tryptamine precursor.

-

Purify the product by column chromatography or recrystallization.

-

Logical Workflow for the Fischer Indole Synthesis of a Triptan Precursor:

Caption: Fischer Indole Synthesis workflow for a triptan precursor.

Safety and Handling

4-chloro-1,1-diethoxybutane is a flammable liquid and should be handled with appropriate safety precautions.[4] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames.

Conclusion

4-chloro-1,1-diethoxybutane is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry for the production of triptan-based drugs. Its bifunctional nature allows for controlled and selective reactions, making it an important tool for medicinal chemists and drug development professionals. The information provided in this technical guide, including its properties, spectroscopic data, and detailed experimental protocols, serves as a comprehensive resource for its effective and safe utilization in research and development.

References

- 1. 29882-07-3|4-Chloro-1,1-dimethoxybutane|BLD Pharm [bldpharm.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. This compound | C8H17ClO2 | CID 262598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. nbinno.com [nbinno.com]

- 6. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to γ-Chlorobutyraldehyde Diethyl Acetal: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Chlorobutyraldehyde diethyl acetal, also known as 4-chloro-1,1-diethoxybutane, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring a protected aldehyde and a reactive alkyl chloride, makes it a versatile building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its critical role in the development of therapeutic agents, including triptans and KRAS modulators.

Chemical and Physical Properties

γ-Chlorobutyraldehyde diethyl acetal is a colorless to pale yellow liquid with a distinct odor.[1] The diethyl acetal group serves as a protecting group for the aldehyde functionality, preventing it from undergoing undesirable reactions while allowing for transformations at the chloro-substituted end of the molecule.[1] It is soluble in organic solvents.[1] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of γ-Chlorobutyraldehyde Diethyl Acetal

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇ClO₂ | [1][2][3][4] |

| Molecular Weight | 180.67 g/mol | [2][3] |

| CAS Number | 6139-83-9 | [1][2][4] |

| Boiling Point | 89-92 °C @ 14 Torr | [2] |

| 90 °C @ 15 Torr | [4] | |

| 45-50 °C @ 1 mm Hg | [2] | |

| Density | 1.0±0.1 g/cm³ | [2] |

| Refractive Index | 1.426 | [2] |

| Flash Point | 51.1±19.7 °C | [2] |

| Appearance | Clear Colourless Oil/Liquid | [2][5] |

Synthesis of γ-Chlorobutyraldehyde Diethyl Acetal

Several synthetic routes to γ-Chlorobutyraldehyde diethyl acetal have been reported, each with its own advantages and limitations. Below are detailed protocols for two common methods.

Synthesis from 4-Chloro-1-acetoxy-1-butene

This method involves the reaction of 4-chloro-1-acetoxy-1-butene with ethanol in the presence of an acid catalyst.

Experimental Protocol:

-

A mixture of 13.7 grams (0.092 mole) of 4-chloro-1-acetoxy-1-butene, 100 ml (1.70 mol) of 95% ethanol, and approximately 5 grams of triethyl orthoformate (to ensure anhydrous conditions) is prepared.[2][6][7]

-

To this mixture, 1.40 g of Amberlyst 15 is added as a catalyst.[2][6][7]

-

The reaction mixture is stirred under reflux for 5 hours.[2][6][7]

-

The completion of the reaction is monitored by gas chromatography (GC) analysis.[6][7]

-

Upon completion, the product is worked up and purified by distillation to afford γ-chlorobutyraldehyde diethyl acetal.[2][6]

-

This process yields approximately 10.82 g (65% yield) of the product.[6]

Figure 1: Synthesis of γ-Chlorobutyraldehyde Diethyl Acetal from 4-Chloro-1-acetoxy-1-butene

Caption: Workflow for the synthesis of γ-Chlorobutyraldehyde diethyl acetal.

Synthesis from 4-Chlorobutyraldehyde

This process involves the direct acetalization of 4-chlorobutyraldehyde using triethyl orthoformate and a phase transfer catalyst. This method is highlighted for its cost-effectiveness, ease of operation, and environmentally benign nature.[8]

Experimental Protocol:

-

4-chlorobutyraldehyde is reacted with triethyl orthoformate in the presence of ethanol.[8]

-

Tetrabutylammonium bromide is used as a phase transfer catalyst.[8]

-

The reaction is carried out at room temperature.[8]

-

The amount of triethyl orthoformate used is typically 1 to 2 moles per mole of the aldehyde.[8]

-

The product is purified by distillation, collecting the fraction at a vapor temperature of 65-70 °C under 16 mm pressure to achieve a purity of 95% by GC.[8]

Figure 2: Synthesis from 4-Chlorobutyraldehyde

References

- 1. CAS 6139-83-9: 4-Chlorobutyraldehyde diethyl acetal [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H17ClO2 | CID 262598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde - Google Patents [patents.google.com]

- 7. 4-Chlorobutanal diethyl acetal | 6139-83-9 [chemicalbook.com]

- 8. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]

Acetal Protecting Group Chemistry: A Technical Guide for Researchers

An in-depth exploration of the fundamental principles, applications, and experimental considerations of acetal protecting groups in modern organic synthesis, tailored for researchers, scientists, and professionals in drug development.

Acetal protecting groups are an indispensable tool in the synthetic chemist's arsenal, enabling the selective masking of carbonyl functionalities in aldehydes and ketones. This temporary protection allows for chemical transformations to be carried out on other parts of a molecule that would otherwise be incompatible with the reactive nature of a carbonyl group. This technical guide provides a comprehensive overview of the core principles of acetal protecting group chemistry, including their formation, stability, and deprotection, supplemented with quantitative data, detailed experimental protocols, and logical workflow diagrams.

The Role and Utility of Acetal Protecting Groups

In the complex landscape of multi-step organic synthesis, it is often necessary to differentiate the reactivity of multiple functional groups within a single molecule.[1] Protecting groups serve as a temporary "mask" for a specific functional group, rendering it inert to a particular set of reaction conditions.[2] Acetals are the premier choice for the protection of aldehydes and ketones due to a unique combination of attributes:

-

Ease of Formation: Acetals are readily formed by treating a carbonyl compound with an alcohol or a diol under acidic conditions.[2]

-

Stability: They are exceptionally stable under neutral, basic, and nucleophilic conditions, as well as in the presence of many oxidizing and reducing agents.[3][4] This robustness allows for a wide range of subsequent chemical modifications on the protected substrate.

-

Facile Cleavage: The carbonyl group can be easily regenerated from the acetal through acid-catalyzed hydrolysis, a process often referred to as deprotection.[2][3]

A classic example illustrating the utility of an acetal protecting group is the selective reduction of an ester in the presence of a ketone.[5] Direct treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both functional groups. However, by first protecting the more reactive ketone as an acetal, the ester can be selectively reduced. Subsequent acidic workup removes the acetal, restoring the ketone and yielding the desired keto-alcohol.[5][6]

The Chemistry of Acetal Formation and Deprotection

The formation and cleavage of acetals are equilibrium-driven processes catalyzed by acid.[1][7] Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving high yields.

Mechanism of Acetal Formation

The formation of an acetal from a carbonyl compound and an alcohol proceeds through a hemiacetal intermediate. The key steps, as illustrated below, are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[8][9]

-

Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[8]

-

Deprotonation to Form a Hemiacetal: A proton is removed from the oxonium ion to yield a neutral hemiacetal.[8]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[9]

-

Elimination of Water: The lone pair of electrons on the remaining oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.[10]

-

Nucleophilic Attack by a Second Alcohol Molecule: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation to Form the Acetal: Deprotonation of the resulting oxonium ion yields the final acetal product and regenerates the acid catalyst.[9]

To drive the equilibrium towards the formation of the acetal, the water generated during the reaction is typically removed, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like trimethyl orthoformate.[5][11]

Mechanism of Acetal Deprotection

The deprotection of an acetal to regenerate the parent carbonyl compound is simply the reverse of the formation mechanism.[10] The reaction is driven to completion by the presence of a large excess of water.[7]

Common Acetal Protecting Groups and Their Stability

A variety of alcohols and diols can be used to form acetal protecting groups, each with its own characteristic stability and reactivity. The choice of protecting group is often dictated by the specific requirements of the synthetic route.

Types of Acetal Protecting Groups

The most frequently employed acetal protecting groups include:

-

Acyclic Acetals: Formed from simple alcohols like methanol or ethanol, leading to dimethyl acetals and diethyl acetals, respectively.[11]

-

Cyclic Acetals: Formed from diols, such as ethylene glycol (forming a 1,3-dioxolane) or 1,3-propanediol (forming a 1,3-dioxane).[5]

-

Benzylidene Acetals: A specific type of cyclic acetal formed from benzaldehyde, commonly used to protect 1,2- and 1,3-diols, particularly in carbohydrate chemistry.

Stability and Reactivity

The stability of an acetal is influenced by its structure. Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable towards acidic hydrolysis than their acyclic counterparts.[12] This increased stability is attributed to entropic factors; the intramolecular nature of the reverse reaction for cyclic acetals is less favorable.[12] 1,3-Dioxanes (six-membered rings) are often more stable than 1,3-dioxolanes (five-membered rings).[5][13]

Thioacetals, formed from thiols, are significantly more stable to acid hydrolysis than their oxygen-containing analogs.[10] Their deprotection often requires specific reagents such as mercuric salts or oxidizing agents.[12]

The rate of acid-catalyzed hydrolysis is also highly dependent on the electronic nature of the substituents on the acetal. Electron-donating groups stabilize the intermediate oxonium ion, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the oxonium ion and slow down the cleavage of the acetal.

Quantitative Stability Data

The following table summarizes the relative rates of hydrolysis for various acetal and ketal structures under acidic conditions, providing a quantitative basis for selecting a protecting group with the desired lability.

| Acetal/Ketal Structure | Parent Carbonyl | Relative Rate of Hydrolysis (k_rel) |

| Acetone dimethyl ketal | Acetone | 1 |

| Cyclopentanone dimethyl ketal | Cyclopentanone | ~0.5 |

| Cyclohexanone dimethyl ketal | Cyclohexanone | ~0.14 |

| Benzaldehyde dimethyl acetal | Benzaldehyde | >1000 |

| p-Methoxybenzaldehyde dimethyl acetal | p-Methoxybenzaldehyde | Significantly > Benzaldehyde acetal |

| p-Nitrobenzaldehyde dimethyl acetal | p-Nitrobenzaldehyde | Significantly < Benzaldehyde acetal |

Note: Relative rates are approximate and can vary with specific reaction conditions. Data is compiled from various sources to illustrate general trends.

Experimental Protocols

The successful implementation of protecting group strategies relies on robust and reproducible experimental procedures. This section provides detailed protocols for the formation and deprotection of representative acetal protecting groups.

General Experimental Workflow

The application of an acetal protecting group in a synthetic sequence typically follows a three-step process: protection, reaction at another functional group, and deprotection.

Protocol 1: Formation of a Dimethyl Acetal

This protocol describes the protection of an aldehyde as its dimethyl acetal using methanol and an acid catalyst.[2][14]

-

Materials:

-

Aldehyde (1.0 eq, e.g., 2 mmol)

-

Methanol (as solvent, e.g., 10 mL)

-

Concentrated Hydrochloric Acid (0.1 mol%)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate or Diethyl ether (for extraction)

-

-

Procedure:

-

To a solution of the aldehyde in methanol, add hydrochloric acid at ambient temperature.[14]

-

Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.[14]

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[14]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[14]

-

Concentrate the filtrate under reduced pressure to afford the crude dimethyl acetal. The product can be further purified by column chromatography if necessary.[14]

-

Protocol 2: Deprotection of a Dimethyl Acetal

This protocol describes the hydrolysis of a dimethyl acetal to regenerate the parent aldehyde.[14][15]

-

Materials:

-

Dimethyl acetal (1.0 eq)

-

Acetone and Water (e.g., 10:1 v/v)

-

p-Toluenesulfonic acid (catalytic amount) or other acid catalyst (e.g., dilute HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate or Diethyl ether (for extraction)

-

-

Procedure:

-

Dissolve the dimethyl acetal in a mixture of acetone and water.[14]

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[14]

-

Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.[14]

-

Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution.[14]

-

Remove the acetone under reduced pressure.[14]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[14]

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[14]

-

Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.

-

Protocol 3: Formation of a 1,3-Dioxolane (Ethylene Ketal)

This protocol details the protection of a ketone using ethylene glycol and a Dean-Stark apparatus to remove water.

-

Materials:

-

Ketone (e.g., ethyl acetoacetate, 1.0 eq)

-

Ethylene glycol (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.02 eq)

-

Toluene (as solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the ketone, ethylene glycol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dioxolane.

-

Purify the product by distillation or column chromatography as needed.

-

Protocol 4: Formation of a 1,3-Dioxane

This protocol describes the formation of a 1,3-dioxane from a carbonyl compound and 1,3-propanediol.[5][13]

-

Materials:

-

Carbonyl compound (1.0 eq)

-

1,3-Propanediol (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene (as solvent)

-

-

Procedure:

-

Combine the carbonyl compound, 1,3-propanediol, and a catalytic amount of p-toluenesulfonic acid in toluene in a flask equipped with a Dean-Stark apparatus.[5][13]

-

Heat the mixture to reflux and continue until water is no longer collected.

-

Cool the reaction to room temperature and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 1,3-dioxane, which can be purified by standard methods if necessary.

-

Summary and Outlook

Acetal protecting groups are a cornerstone of modern organic synthesis, providing a reliable and versatile method for the temporary masking of aldehydes and ketones. Their ease of formation, stability under a wide range of conditions, and predictable cleavage make them invaluable for the synthesis of complex molecules in academia and industry, including pharmaceuticals and natural products. A thorough understanding of the mechanisms of formation and deprotection, as well as the relative stability of different acetal structures, is essential for their effective application. Future developments in this field will likely focus on the discovery of even milder and more selective methods for both the introduction and removal of acetal protecting groups, further expanding the synthetic chemist's toolkit.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. reddit.com [reddit.com]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Dimethyl Acetals [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Versatile Role of 4-Chlorobutyraldehyde Diethyl Acetal in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chlorobutyraldehyde diethyl acetal is a valuable bifunctional molecule in organic synthesis, serving as a key building block and intermediate in the construction of a wide array of complex organic molecules. Its utility stems from the presence of two distinct reactive sites: a protected aldehyde in the form of a diethyl acetal and a primary alkyl chloride. This unique combination allows for sequential and selective transformations, making it a powerful tool in multistep synthetic strategies, particularly in the pharmaceutical industry for the synthesis of tryptamines and other nitrogen-containing heterocycles.[1][2] This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by experimental data and protocols.

Physicochemical Properties and Safety Data

A clear, colorless to pale yellow oil, this compound is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 6139-83-9 | [3][4] |

| Molecular Formula | C8H17ClO2 | [3][5] |

| Molecular Weight | 180.67 g/mol | [4][5][6] |

| Boiling Point | 92°C / 2.7kPa (198°F) | [6] |

| 90°C / 15 mm Hg | [2] | |

| 45-50°C / 1 mm Hg | [1][7][8] | |

| Density | 0.976 g/cm³ | [5] |

| Refractive Index | 1.4260-1.4300 | [5] |

| Solubility | Soluble in organic solvents. | [3][5] |

Safety Information: This compound is a flammable liquid and vapor.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[5][9] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this chemical.[6][10] All work should be conducted in a well-ventilated area, away from ignition sources.[10]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the reaction of 4-chloro-1-acetoxy-1-butene with ethanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis from 4-Chloro-1-acetoxy-1-butene

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure: A mixture of 13.7 grams (0.092 mole) of 4-chloro-1-acetoxy-1-butene, 100 ml (1.70 mol) of 95% ethanol, and approximately 5 grams of triethyl orthoformate (to ensure anhydrous conditions) is prepared.[1][7][8] To this mixture, 1.40 g of Amberlyst 15 is added.[1][7][8] The reaction mixture is then stirred under reflux for 5 hours.[1][7][8] Completion of the reaction can be monitored by gas chromatography (GC) analysis.[1][7][8] Following completion, the mixture is worked up and purified by distillation to afford the final product.[1][7][8]

| Reactant/Reagent | Quantity | Moles |

| 4-Chloro-1-acetoxy-1-butene | 13.7 g | 0.092 |

| 95% Ethanol | 100 mL | 1.70 |

| Triethyl orthoformate | ~5 g | - |

| Amberlyst 15 | 1.40 g | - |

| Product Yield | 10.82 g (65%) | 0.060 |

Core Applications in Organic Synthesis

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The acetal serves as a stable protecting group for the aldehyde, allowing for nucleophilic substitution reactions at the chlorinated carbon. Subsequently, the aldehyde can be deprotected under acidic conditions for further transformations.

Alkylation Reactions

The primary chloride is susceptible to displacement by a variety of nucleophiles, enabling the introduction of diverse functionalities. This is a cornerstone of its application in building more complex molecular scaffolds.

General Workflow for Alkylation and Deprotection:

Caption: General workflow for alkylation and deprotection.

Experimental Protocol: Synthesis of 4-(N,N-Dimethylamino)butanal diethyl acetal

This reaction is a key step in the synthesis of important antimigraine drugs like sumatriptan, zolmitriptan, and rizatriptan.[2]

Procedure: this compound (100 g, 0.553 mol) is dissolved in an aqueous dimethylamine solution (200 mL).[2] The solution is stirred for 15 minutes at ambient temperature. The reaction mixture is then heated to 50°C and stirred for 3 hours.[2] After cooling to room temperature, the product is extracted with methylene chloride (2 x 250 mL). The combined organic layers are washed with 5% NaHCO3 solution (2 x 100 mL) and brine (2 x 100 mL), dried over sodium sulfate, and concentrated under vacuum to yield the product.[2]

| Reactant/Reagent | Quantity | Moles |

| This compound | 100 g | 0.553 |

| Aqueous dimethylamine solution | 200 mL | - |

| Reaction Temperature | 50 °C | - |

| Reaction Time | 3 hours | - |

Grignard Reactions

The alkyl chloride functionality can be converted into a Grignard reagent, transforming the electrophilic carbon into a nucleophilic one. This opens up possibilities for carbon-carbon bond formation with various electrophiles, including aldehydes, ketones, and esters.[11][12][13][14][15]

Reaction Pathway for Grignard Reagent Formation and Subsequent Reaction:

Caption: Grignard reagent formation and reaction pathway.

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several commercially important pharmaceuticals. Its ability to introduce a four-carbon chain with a latent aldehyde functionality is particularly valuable.

-

Triptans: As demonstrated in the synthesis of 4-(N,N-Dimethylamino)butanal diethyl acetal, it is a key precursor for antimigraine drugs.[2]

-

Fendiline Derivatives: It is utilized in the preparation of Fendiline derivatives which act as KRAS modulators.[4][8][]

-

Substituted Indoles: The dimethyl and diethyl acetals of 4-halobutyraldehydes are useful intermediates in the synthesis of pharmaceuticals containing substituted indole rings.[1]

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its bifunctional nature, with a protected aldehyde and a reactive alkyl chloride, allows for a wide range of selective transformations. This has led to its widespread use in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The detailed protocols and reaction pathways provided in this guide highlight its significance and provide a practical resource for researchers and drug development professionals.

References

- 1. US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. CAS 6139-83-9: this compound [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chembk.com [chembk.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. echemi.com [echemi.com]

- 8. 4-Chlorobutanal diethyl acetal | 6139-83-9 [chemicalbook.com]

- 9. This compound | C8H17ClO2 | CID 262598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. leah4sci.com [leah4sci.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Chloro-substituted Octanoic Acid Isomers

An In-depth Technical Guide to the Isomers of C8H17ClO2 and their IUPAC Nomenclature

For the molecular formula C8H17ClO2, a multitude of structural and stereoisomers exist. This guide provides a systematic overview of the possible isomers, focusing on their IUPAC nomenclature. The primary classes of compounds with this formula are chloro-substituted carboxylic acids and chloro-substituted esters.

This class of isomers consists of an eight-carbon carboxylic acid backbone with a single chlorine substituent. The position of the chlorine atom along the carbon chain determines the specific isomer.

1.1. Positional Isomers of Chlorooctanoic Acid

Assuming a straight-chain octanoic acid, the chlorine atom can be located at any position from C2 to C8. The IUPAC names for these positional isomers are as follows:

-

2-Chlorooctanoic acid

-

3-Chlorooctanoic acid

-

4-Chlorooctanoic acid

-

5-Chlorooctanoic acid

-

6-Chlorooctanoic acid

-

7-Chlorooctanoic acid

-

8-Chlorooctanoic acid

1.2. Chain Isomers of Chloro-substituted Carboxylic Acids

In addition to positional isomerism of the chlorine atom, the eight-carbon chain itself can be branched, leading to a larger number of isomers. For example, considering a heptanoic acid backbone with a methyl substituent and a chlorine atom, numerous isomers are possible, such as:

-

x-Chloro-y-methylheptanoic acid (where x and y represent the positions of the chloro and methyl groups, respectively)

-

x-Chloro-y,z-dimethylhexanoic acid

-

And so on, with various branching patterns of the carbon skeleton.

Ester Isomers

Ester isomers of C8H17ClO2 can be formed in several ways, including esters of chloro-substituted alcohols with a carboxylic acid, or esters of a chloro-substituted carboxylic acid with an alcohol.

2.1. Esters of Chloro-substituted Alcohols

These isomers are formed from a chloro-substituted octanol and a simple carboxylic acid, such as formic acid or acetic acid.

-

Methyl esters of chloroheptanoic acids: For example, methyl 7-chloroheptanoate.

-

Ethyl esters of chlorohexanoic acids: For example, ethyl 6-chlorohexanoate.

-

Propyl esters of chloropentanoic acids: For example, propyl 5-chloropentanoate.

-

Butyl esters of chlorobutanoic acids: For example, butyl 4-chlorobutanoate.

-

Pentyl esters of chloropropanoic acids: For example, pentyl 3-chloropropanoate.

-

Hexyl esters of chloroacetic acid: For example, hexyl 2-chloroacetate.

-

Heptyl chloroformate: Heptyl chloroformate is an ester of chloroformic acid.

2.2. Esters of Octanoic Acid with a Chloro-substituted Alcohol

This category is less common but theoretically possible. For instance, chloromethyl heptanoate.

2.3. A specific example: 8-Chlorooctanoic acid, methyl ester

One specific isomer is the methyl ester of 8-chlorooctanoic acid.[1] Its IUPAC name is methyl 8-chlorooctanoate.[1]

Systematic IUPAC Nomenclature

The naming of these compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).[2][3][4] The key principles for naming the isomers of C8H17ClO2 are:

-

Identify the parent functional group: For carboxylic acids, the suffix is "-oic acid". For esters, it is "-oate". The functional group with the highest precedence determines the suffix.[2][4]

-

Identify the principal carbon chain: This is the longest continuous carbon chain that contains the principal functional group.[3][4]

-

Number the principal chain: Numbering starts from the carbon of the principal functional group (for carboxylic acids) or the carbon attached to the oxygen of the carboxyl group (for esters). The numbering should give the substituents the lowest possible locants.[4]

-

Name and number the substituents: Substituents (like the chloro group and any alkyl groups) are named and their positions on the principal chain are indicated by numbers. They are listed in alphabetical order.[3][4]

Isomerism Types

The isomers of C8H17ClO2 exhibit several types of isomerism:

-

Constitutional Isomerism:

-

Chain isomerism: The carbon skeleton can be arranged differently (e.g., a straight chain vs. a branched chain).[5][6][7][8]

-

Positional isomerism: The position of the chlorine atom or other substituents on the carbon chain can vary.[5][6][7][8]

-

Functional group isomerism: The atoms can be arranged to form different functional groups (e.g., a carboxylic acid vs. an ester).[5][6][7]

-

-

Stereoisomerism:

Logical Relationship of Isomer Identification

Caption: Logical workflow for identifying and naming isomers of C8H17ClO2.

References

- 1. 8-Chlorooctanoic acid, methyl ester [webbook.nist.gov]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. Selected constitutional isomers of molecular formula C3H5FO2 C3H5O2F C3H5ClO2 C3H5O2Cl C3H5BrO2 C3H5O2Br C3H5IO2 C3H5O2I structural isomers geometrical E/Z & R/S optical stereoisomers structural formula skeletal formula of functional group isomers carboxylic acids esters aldehydes ketones diols alcohols positional isomers [docbrown.info]

- 6. 102 selected isomers of molecular formula C4H8O2 carboxylic acids & esters aldehydes ketones alkenes diols enols structural isomers carbon chain isomers structural formula skeletal formula of hydroxybutanals hydroxybutanones alkene-diols heterocylic alicyclic compounds Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. selected constitutional isomers of molecular formula C5H10O2 structural isomers carbon chain isomers structural formula skeletal formula of carboxylic acids esters hydroxypentanals hydroxypentones R/S E/Z stereoisomers, alicyclic molecules, heterocyclic compounds Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 8. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

The Pivotal Role of Haloacetals in Modern Synthesis: A Technical Guide to Their Reactivity

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the versatile synthons available to chemists, haloacetals have emerged as powerful intermediates, offering a unique combination of stability and controlled reactivity. Their application spans from fundamental synthetic transformations to the intricate pathways of drug development. This technical guide provides an in-depth exploration of the core principles governing the reactivity of haloacetals, supported by experimental data, detailed protocols, and mechanistic visualizations to empower researchers in their synthetic endeavors.

Synthesis of Haloacetals: A Gateway to Diverse Functionality

The most prevalent and practical methods for the preparation of haloacetals, particularly cyclic β-haloacetals, involve the reaction of α,β-unsaturated carbonyl compounds with a diol in the presence of an anhydrous hydrogen halide. This transformation can be orchestrated through various sequences of reagent addition, with the most common approach involving the slow addition of the unsaturated carbonyl compound to a solution of the anhydrous acid in the diol.

An alternative strategy involves the initial formation of the acetal of the α,β-unsaturated carbonyl compound, followed by the addition of the hydrogen halide. A third approach, which forms the basis of many modern procedures, is the addition of the hydrogen halide across the double bond of the unsaturated carbonyl compound prior to acetal formation.

Experimental Protocol: Synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxane

This protocol details the synthesis of a representative β-bromoacetal from an α,β-unsaturated ketone and a 1,3-diol.

Materials:

-

Methyl vinyl ketone

-

1,3-Propanediol

-

Anhydrous hydrogen bromide

-

Ethyl orthoformate

-

Anhydrous diethyl ether

-

Silica gel for column chromatography

-

Ethyl acetate

-

Heptane

Procedure:

-

A solution of methyl vinyl ketone (1 equivalent) in anhydrous diethyl ether is cooled to 0°C.

-

A stream of anhydrous hydrogen bromide gas is bubbled through the solution until the reaction is complete, as monitored by thin-layer chromatography (TLC). The intermediate bromo ketone is formed.

-

1,3-Propanediol (1.2 equivalents) and ethyl orthoformate (1.5 equivalents) are added to the solution containing the bromo ketone.

-

The reaction mixture is stirred at room temperature and monitored by TLC (eluent: 1:4 ethyl acetate-heptane) until the starting bromo ketone is consumed. The ethyl orthoformate acts as a dehydrating agent to drive the equilibrium towards the formation of the dioxane.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in heptane to yield the pure 2-(2-bromoethyl)-2-methyl-1,3-dioxane.

Characterization Data:

The structure of the product can be confirmed by spectroscopic methods.

| Spectroscopic Data for 2-(2-Bromoethyl)-2-methyl-1,3-dioxane | |

| IR (neat liquid) cm⁻¹ | 2970, 2880, 1260, 1220, 1125, 1085 |

| ¹H NMR (60 MHz, CDCl₃) δ | 0.81 (s, 3H, 5-methyl), 1.01 (s, 3H, 5-methyl), 1.34 (s, 3H, 2-methyl), 2.05–2.45 (m, 2H, CH₂-C-Br), 3.2–3.8 (m, 6H, CH₂O and CH₂Br) |

| ¹³C NMR (22.5 MHz, CDCl₃) δ | 19.64, 22.24, 22.76, 26.99, 29.72, 43.25, 70.23, 98.26 |

Reactivity of Haloacetals: A Toolkit for Carbon-Carbon Bond Formation

The synthetic utility of haloacetals lies in their ability to act as versatile alkylating agents and precursors to organometallic reagents. The acetal functionality serves as a robust protecting group for the carbonyl group, allowing for selective reactions at the halogenated carbon center.

Nucleophilic Substitution Reactions

Haloacetals readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including organocuprates, enolates, and amines. The reactivity of the haloacetal is influenced by the nature of the halogen, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Formation and Reactions of Grignard Reagents

A key application of β-haloacetals is in the preparation of Grignard reagents. The acetal group is stable to the conditions required for Grignard reagent formation, which allows for the creation of a nucleophilic carbon center at a position that would be incompatible with an unprotected carbonyl group. These Grignard reagents can then participate in a wide range of subsequent reactions, such as alkylations, acylations, and additions to carbonyl compounds. The use of 1,3-diols to form dioxane-based acetals is often preferred as the resulting Grignard reagents exhibit greater thermal stability compared to their dioxolane counterparts derived from ethylene glycol.

This protocol outlines the general procedure for preparing a Grignard reagent from a β-bromoacetal and its subsequent reaction with an electrophile.

Materials:

-

2-(2-Bromoethyl)-2-methyl-1,3-dioxane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

Part A: Grignard Reagent Formation

-

Magnesium turnings are placed in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of the 2-(2-bromoethyl)-2-methyl-1,3-dioxane in anhydrous diethyl ether is prepared in the dropping funnel.

-

A small portion of the bromoacetal solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, the remaining bromoacetal solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with an Aldehyde

-

The Grignard reagent solution is cooled to 0°C.

-

A solution of the aldehyde (e.g., benzaldehyde) in anhydrous diethyl ether is added dropwise to the Grignard reagent.

-

The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by an appropriate method, such as column chromatography, to yield the desired alcohol.

Mechanistic Insights and the Role of Lewis Acids

The reactions of haloacetals often proceed through well-defined mechanistic pathways. In nucleophilic substitution reactions, an SN2 mechanism is typically operative. The stability and reactivity of haloacetals can be influenced by stereoelectronic effects, such as hyperconjugative interactions between the carbon-halogen bond and the acetal oxygen lone pairs.

Lewis acids can play a crucial role in modulating the reactivity of haloacetals. They can coordinate to the acetal oxygens, increasing the electrophilicity of the acetal carbon and facilitating ring-opening or substitution reactions. This activation strategy is particularly useful in reactions with weaker nucleophiles.

Application in Drug Development: A Case Study

The versatility of haloacetals makes them valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Their ability to introduce functionalized carbon chains with a masked carbonyl group is a powerful tool for medicinal chemists.

A notable example is the use of a haloacetal-derived intermediate in the total synthesis of (+)-cyperolone, a sesquiterpenoid natural product. In this synthesis, a Grignard reagent derived from a bromoacetal is used to construct a key carbon-carbon bond, demonstrating the strategic advantage of employing this class of intermediates.

Quantitative Data on Haloacetal Reactivity

The following table summarizes representative reaction yields for the synthesis and subsequent reactions of haloacetals. It is important to note that yields can vary significantly depending on the specific substrates, reaction conditions, and experimental execution.

| Reaction | Substrates | Product | Yield (%) | Reference |

| Acetalization | Methyl vinyl ketone, 1,3-Propanediol, HBr | 2-(2-Bromoethyl)-2-methyl-1,3-dioxane | ~70-80% | General procedure based on |

| Grignard Reaction | 2-(2-Bromoethyl)-2-methyl-1,3-dioxane, Benzaldehyde | 1-Phenyl-3-(2-methyl-1,3-dioxan-2-yl)propan-1-ol | ~60-75% | General procedure |

| Nucleophilic Substitution | Bromoacetal, Lithium dimethylcuprate | Alkylated acetal | Varies | General transformation |

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: General workflow for the synthesis of a β-haloacetal.

Caption: Workflow for Grignard reagent formation and reaction.

Caption: Lewis acid activation of a haloacetal for nucleophilic attack.

Conclusion

Haloacetals represent a cornerstone of modern synthetic strategy, providing a reliable and versatile platform for the construction of complex organic molecules. Their predictable reactivity, coupled with the stability of the acetal protecting group, allows for a wide range of transformations that are crucial in both academic research and industrial applications, particularly in the development of novel pharmaceuticals. A thorough understanding of their synthesis, reactivity, and the factors that influence their behavior is essential for any scientist engaged in the art and science of chemical synthesis.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chlorobutyraldehyde Diethyl Acetal

Introduction

4-Chlorobutyraldehyde diethyl acetal, also known as 4-chloro-1,1-diethoxybutane, is a valuable intermediate in organic synthesis.[1] Its primary utility lies in the pharmaceutical industry, particularly in the synthesis of triptans, a class of drugs used to treat migraines.[2] These include compounds like sumatriptan, zolmitriptan, and almotriptan.[2][3] The diethyl acetal group serves as a stable protecting group for the reactive aldehyde functionality, preventing unwanted side reactions while modifications are made to other parts of the molecule.[1] This document outlines two detailed protocols for the synthesis of this compound, targeting researchers and professionals in drug development and chemical synthesis.

Synthesis Protocols

Two primary methods for the synthesis of this compound are presented below. The first protocol involves the direct acetalization of 4-chlorobutyraldehyde, and the second utilizes 4-chloro-1-acetoxy-1-butene as the starting material.

Protocol 1: Acetalization of 4-Chlorobutyraldehyde using Triethyl Orthoformate

This method describes the reaction of 4-chlorobutyraldehyde with triethyl orthoformate in the presence of ethanol and a phase transfer catalyst.[2] This process is noted for its high purity product.[2]

Experimental Protocol

-

Reaction Setup: In a 500 L reaction flask equipped with a stirrer, charge 21.0 kg of 4-chlorobutyraldehyde, 189 L of absolute ethanol, 26.1 kg of triethyl orthoformate, and 0.77 kg of tetrabutylammonium bromide (TBAB).[2]

-

Reaction: Stir the mixture at a constant temperature of 30-32 °C for 1 hour.[2] Maintaining the temperature below 32 °C is crucial to minimize the formation of impurities.[2]

-

Quenching: After 1 hour, add a solution of 10 g of sodium bicarbonate dissolved in 200 mL of water to the reaction mixture.

-

Extraction: Extract the product from the aqueous layer using two portions of 75 L of ethyl acetate (2 x 75 L).[2]

-

Washing: Combine the organic layers and wash them with two portions of 25 L of water (2 x 25 L).[2]

-

Purification: Concentrate the organic layer under reduced pressure. The final product can be further purified by distillation.[2]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 4-Chlorobutyraldehyde | 21.0 kg | [2] |

| Triethyl Orthoformate | 26.1 kg (1.0 to 2.0 molar equivalents) | [2] |

| Absolute Ethanol | 189 L | [2] |

| Catalyst | ||

| Tetrabutylammonium Bromide (TBAB) | 0.77 kg | [2] |

| Reaction Conditions | ||

| Temperature | 30-32 °C | [2] |

| Reaction Time | 1 hour | [2] |

| Work-up | ||

| Quenching Agent | Aqueous Sodium Bicarbonate | [2] |

| Extraction Solvent | Ethyl Acetate (2 x 75 L) | [2] |

| Product | ||

| Purity (by GC) | >95% | [2] |

Protocol 2: Synthesis from 4-Chloro-1-acetoxy-1-butene

This protocol involves the reaction of an enol ester, 4-chloro-1-acetoxy-1-butene, with ethanol in the presence of an acid catalyst to form the desired acetal.[4]

Experimental Protocol

-

Reaction Setup: In a suitable reaction flask equipped with a reflux condenser and a stirrer, combine 13.7 g (0.092 mol) of 4-chloro-1-acetoxy-1-butene, 100 mL (1.70 mol) of 95% ethanol, and approximately 5 g of triethyl orthoformate. The triethyl orthoformate is added to ensure anhydrous conditions.[3][4]

-

Catalyst Addition: Add 1.40 g of Amberlyst 15 catalyst to the mixture.[3][4]

-

Reaction: Stir the mixture under reflux for 5 hours.[3][4] Monitor the reaction for completion using Gas Chromatography (GC) analysis.[4]

-

Work-up and Purification: Upon completion, perform a standard work-up procedure. The crude product is then purified by distillation.[4][5] The final product is collected at a boiling point of 45-50 °C at 1 mmHg.[3][5]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 4-Chloro-1-acetoxy-1-butene | 13.7 g (0.092 mol) | [3][4] |

| 95% Ethanol | 100 mL (1.70 mol) | [3][4] |

| Triethyl Orthoformate | ~5 g | [3][4] |

| Catalyst | ||

| Amberlyst 15 | 1.40 g | [3][4] |

| Reaction Conditions | ||

| Temperature | Reflux | [3][4] |

| Reaction Time | 5 hours | [3][4] |

| Product | ||

| Yield | 10.82 g (65%) | [3][4] |

| Boiling Point | 45-50 °C @ 1 mmHg | [3] |

Experimental Workflow Diagram

Caption: Workflow for two synthesis protocols of this compound.

References

- 1. CAS 6139-83-9: this compound [cymitquimica.com]

- 2. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]

- 3. 4-Chlorobutanal diethyl acetal | 6139-83-9 [chemicalbook.com]

- 4. US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

Application Notes and Protocols for Acetal Synthesis using Amberlyst 15 Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Amberlyst 15 as a heterogeneous acid catalyst in acetal synthesis. Amberlyst 15, a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic acid groups, offers significant advantages in organic synthesis, including high catalytic activity, ease of separation from the reaction mixture, and recyclability.[1][2]

Introduction to Amberlyst 15

Amberlyst 15 is a solid acid catalyst that is particularly well-suited for non-aqueous reactions.[3][4] Its porous structure allows for the efficient interaction of reactants with the catalytic sulfonic acid sites.[5] Key properties of Amberlyst 15 are summarized in Table 1.

Table 1: Typical Properties of Amberlyst 15

| Property | Value | Reference |

| Matrix | Styrene-divinylbenzene copolymer | [3][5] |

| Functional Group | Sulfonic acid | [3][5] |

| Physical Form | Opaque spherical beads | [5] |

| Concentration of Acid Sites | ≥ 4.7 eq/kg (dry) | [1][5] |

| Average Pore Diameter | 300 Å | [1][5] |

| Surface Area | ~45-53 m²/g | [3][5] |

| Maximum Operating Temperature | 120 °C in non-aqueous media | [3][5] |

The use of Amberlyst 15 as a heterogeneous catalyst simplifies product purification, often eliminating the need for aqueous workups and column chromatography, which are common with homogeneous acid catalysts like p-toluenesulfonic acid (p-TSA) or sulfuric acid.[6]

Reaction Mechanism and Workflow

The synthesis of acetals from aldehydes or ketones with alcohols in the presence of an acid catalyst like Amberlyst 15 proceeds through a well-established mechanism. The catalyst provides the necessary protons (H+) to activate the carbonyl group, facilitating nucleophilic attack by the alcohol.

Acetal Formation Signaling Pathway

The following diagram illustrates the key steps in the acid-catalyzed formation of an acetal.

Caption: Acid-catalyzed mechanism of acetal formation.

Experimental Workflow

The general workflow for acetal synthesis using Amberlyst 15 is straightforward and involves reaction setup, monitoring, catalyst removal, and product isolation.

Caption: General experimental workflow for acetal synthesis.

Experimental Protocols & Data

The following sections provide detailed protocols for specific acetal synthesis reactions catalyzed by Amberlyst 15, along with reported yields.

Protocol 1: Acetalization of Benzaldehyde with Triethyl Orthoformate

This protocol describes the protection of an aldehyde using an orthoformate, which serves as both the alcohol source and a dehydrating agent.

Experimental Procedure:

-

To a solution of benzaldehyde in an appropriate solvent (e.g., dichloromethane), add triethyl orthoformate.

-

Add a catalytic amount of Amberlyst 15.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the Amberlyst 15 catalyst.

-

Wash the recovered catalyst with the reaction solvent and dry for future use.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or chromatography if necessary.

Quantitative Data:

Table 2: Acetalization of Benzaldehyde

| Substrate | Reagent | Catalyst | Yield | Reference |

| Benzaldehyde | Triethyl Orthoformate | Amberlyst 15 | Excellent | [1] |

Protocol 2: Synthesis of Polyacetal from 1,4-Butanediol and 1,4-Butanediol Divinyl Ether

This protocol details a solvent-less polyaddition reaction to form a polyacetal architecture.

Experimental Procedure:

-

In a round-bottom flask, combine 1,4-butanediol (1 eq), 1,4-butanediol divinyl ether (1.1 eq), and Amberlyst 15 (0.5 mol%).

-

Place the reaction mixture under a nitrogen atmosphere with magnetic stirring for 5 minutes.

-

Heat the mixture in an oil bath at 100 °C.

-

After the reaction is complete (approximately 45 minutes), dissolve the crude product in ethyl acetate.

-

Filter the solution to remove the Amberlyst 15 catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Remove any cyclic acetal side products by vacuum at 50 °C.[7]

Quantitative Data:

Table 3: Polyacetal Synthesis

| Monomer 1 | Monomer 2 | Catalyst Loading | Temperature | Reaction Time | Reference |

| 1,4-Butanediol | 1,4-Butanediol Divinyl Ether | 0.5 mol% | 100 °C | 45 min | [7] |

Protocol 3: Acetalization of Glycerol with Aromatic Aldehydes

This protocol is relevant for the synthesis of valuable oxygenated fuel additives from glycerol, a byproduct of biodiesel production.

Experimental Procedure:

-

Combine glycerol and an aromatic aldehyde (e.g., benzaldehyde, anisaldehyde, or furfural) in a suitable reactor.

-

Add Amberlyst 15 as the catalyst. The catalyst loading may vary depending on the specific reactants and desired reaction rate.

-

Stir the mixture at the desired reaction temperature. For some reactions, room temperature may be sufficient, while others may require heating.

-

Monitor the formation of the acetal product (a mixture of five- and six-membered rings) using an appropriate analytical technique.

-

Once the reaction reaches the desired conversion, separate the catalyst by filtration.

-